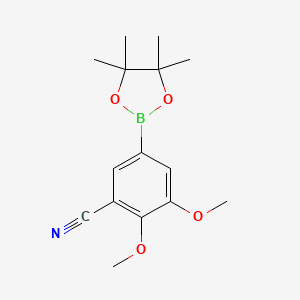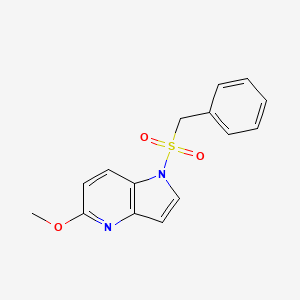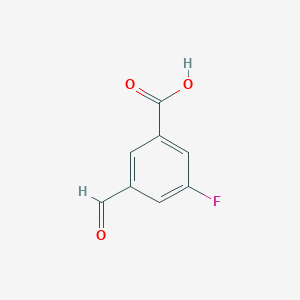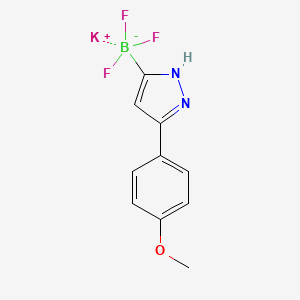
N-サクシニル-アラニル-バリル-プロリル-フェニルアラニル-p-ニトロアニリド
説明
Suc-Ala-Val-Pro-Phe-pNA is a useful research compound. Its molecular formula is C32H40N6O9 and its molecular weight is 652.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Suc-Ala-Val-Pro-Phe-pNA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Suc-Ala-Val-Pro-Phe-pNA including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
酵素アッセイ
N-サクシニル-アラニル-バリル-プロリル-フェニルアラニル-p-ニトロアニリドは、酵素アッセイにおいて一般的に基質として使用されます . この基質の酵素的切断により4-ニトロアニリンが生成され、アルカリ性条件下で黄色を呈します .
キモトリプシン活性測定
この化合物は、キモトリプシン活性を測定するための基質として使用されてきました . これは、キモトリプシンに対する容易に可溶性で、特異的かつ感度の高い基質です .
ヒト膵臓エラスターゼ活性測定
N-サクシニル-アラニル-バリル-プロリル-フェニルアラニル-p-ニトロアニリドは、ヒト膵臓エラスターゼの特異的基質です . これは、プロテアーゼアッセイでこの酵素の活性を測定するために使用されます .
カテプシンGアッセイ
この化合物は、骨髄細胞溶解液中のカテプシンGアッセイの基質として使用されてきました . これは、カテプシンGによって加水分解されます .
サブチリシン活性測定
N-サクシニル-アラニル-バリル-プロリル-フェニルアラニル-p-ニトロアニリドは、サブチリシンの基質です . これは、セリンプロテアーゼサブチリシンのプロテアーゼ活性アッセイで使用されます .
ペプチジルプロリルシス-トランス異性化酵素(PPIase)活性測定
この化合物は、FK-506結合タンパク質(FKBP、マクロフィリンとも呼ばれます)およびシクロフィリンの標準基質であり、これらはペプチジルプロリルシス-トランス異性化酵素(PPIase)のグループに属しています . ペプチドのトランス型は、キモトリプシンによって容易に切断されます。 残りのシス型は、PPIaseによって酵素的にトランス型に変換できます .
酵母変異株におけるプロテアーゼ活性アッセイ
N-サクシニル-アラニル-バリル-プロリル-フェニルアラニル-p-ニトロアニリドは、酵母変異株における新しいプロテアーゼ活性を特定するための基質として使用されました .
プロテアーゼアッセイ
この化合物は、プロテアーゼアッセイにおいて好中球エラスターゼ、トリプシン、およびキモトリプシンの基質として使用されます .
作用機序
Target of Action
Suc-Ala-Val-Pro-Phe-pNA is a synthetic peptide that primarily targets various proteases, including alpha-chymotrypsin , fungal chymotrypsin-like serine protease , human leukocyte cathepsin G , and subtilisin . These enzymes play crucial roles in protein degradation and turnover, which are essential processes in cellular function and homeostasis.
Mode of Action
The interaction of Suc-Ala-Val-Pro-Phe-pNA with its targets involves the cleavage of the peptide by the protease enzymes. The cleavage of Suc-Ala-Val-Pro-Phe-pNA by these enzymes releases 4-nitroaniline , a yellow compound that can be detected spectrophotometrically . This cleavage and subsequent release of 4-nitroaniline serve as a measure of the activity of the target enzymes .
Biochemical Pathways
The action of Suc-Ala-Val-Pro-Phe-pNA primarily affects the proteolytic pathways in the cell. By serving as a substrate for various proteases, it influences protein degradation processes. For instance, it has been used to identify new proteolytic activity in yeast mutants . Additionally, it is a substrate for peptidyl prolyl cis-trans isomerases (PPIases), which catalyze the cis-trans isomerization of X-Pro peptide bonds .
Pharmacokinetics
It is soluble in n,n-dimethylformamide (dmf) at 25 mg/ml , which suggests that it could be readily absorbed and distributed in biological systems
Result of Action
The cleavage of Suc-Ala-Val-Pro-Phe-pNA by target enzymes results in the release of 4-nitroaniline . This release can be measured spectrophotometrically, providing a quantitative readout of enzyme activity . Therefore, the primary molecular effect of Suc-Ala-Val-Pro-Phe-pNA’s action is the modulation of protease activity, which can have downstream effects on protein turnover and other cellular processes.
Action Environment
The action of Suc-Ala-Val-Pro-Phe-pNA can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the solvent used . It is recommended to prepare aqueous solutions of Suc-Ala-Val-Pro-Phe-pNA immediately prior to use , suggesting that it may be unstable over extended periods in solution. Additionally, its enzymatic cleavage can be influenced by the pH and temperature of the reaction environment .
生化学分析
Biochemical Properties
Suc-Ala-Val-Pro-Phe-pNA plays a crucial role in biochemical reactions as a substrate for several proteolytic enzymes. It interacts with enzymes such as chymotrypsin, cathepsin G, and peptidyl-prolyl isomerase. The interaction with these enzymes involves the cleavage of the peptide bond, resulting in the release of p-nitroaniline, which can be measured spectrophotometrically at 405-410 nm . This interaction is essential for studying the activity and specificity of these enzymes in various biochemical assays.
Cellular Effects
Suc-Ala-Val-Pro-Phe-pNA influences various cellular processes by serving as a substrate for proteolytic enzymes. In cells, it can affect enzyme activity, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism. For example, the cleavage of Suc-Ala-Val-Pro-Phe-pNA by chymotrypsin can lead to changes in protein degradation pathways, affecting overall cellular function . Additionally, its interaction with cathepsin G can influence immune cell function and inflammatory responses.
Molecular Mechanism
The molecular mechanism of Suc-Ala-Val-Pro-Phe-pNA involves its binding to the active site of proteolytic enzymes. Upon binding, the enzyme catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This process is highly specific and depends on the enzyme’s active site configuration. For instance, chymotrypsin exhibits a high affinity for Suc-Ala-Val-Pro-Phe-pNA due to its ability to recognize and bind to the specific amino acid sequence . This specificity is crucial for studying enzyme kinetics and inhibitor screening.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Suc-Ala-Val-Pro-Phe-pNA can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its activity can decrease over time if not stored properly . Long-term studies have shown that Suc-Ala-Val-Pro-Phe-pNA can maintain its activity for several months under optimal conditions. Repeated freeze-thaw cycles can lead to degradation and reduced efficacy in enzymatic assays .
Dosage Effects in Animal Models
The effects of Suc-Ala-Val-Pro-Phe-pNA in animal models vary with different dosages. At low doses, it serves as an effective substrate for studying enzyme activity without causing significant adverse effects. At high doses, it can lead to toxic effects and interfere with normal cellular functions . Studies have shown that there is a threshold dose beyond which the compound can cause cellular toxicity and affect overall animal health . It is essential to optimize the dosage to achieve accurate and reliable results in enzyme assays.
Metabolic Pathways
Suc-Ala-Val-Pro-Phe-pNA is involved in metabolic pathways related to proteolytic enzyme activity. It interacts with enzymes such as chymotrypsin, cathepsin G, and peptidyl-prolyl isomerase, which play roles in protein degradation and processing . The cleavage of Suc-Ala-Val-Pro-Phe-pNA by these enzymes releases p-nitroaniline, which can be further metabolized or excreted by the cell. This interaction is crucial for understanding the metabolic flux and regulation of proteolytic pathways.
Transport and Distribution
Within cells and tissues, Suc-Ala-Val-Pro-Phe-pNA is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s succinyl group increases its water solubility, facilitating its transport across cellular membranes . Once inside the cell, it can localize to specific compartments where proteolytic enzymes are active. This distribution is essential for its function as a substrate in enzymatic assays.
Subcellular Localization
Suc-Ala-Val-Pro-Phe-pNA’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles such as lysosomes, where proteolytic enzymes like cathepsin G are active . This localization is crucial for its role in studying enzyme activity within different cellular compartments. Additionally, the succinyl group on Suc-Ala-Val-Pro-Phe-pNA can affect its stability and localization within the cell.
特性
IUPAC Name |
4-[[(2S)-1-[[(2S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N6O9/c1-19(2)28(36-29(42)20(3)33-26(39)15-16-27(40)41)32(45)37-17-7-10-25(37)31(44)35-24(18-21-8-5-4-6-9-21)30(43)34-22-11-13-23(14-12-22)38(46)47/h4-6,8-9,11-14,19-20,24-25,28H,7,10,15-18H2,1-3H3,(H,33,39)(H,34,43)(H,35,44)(H,36,42)(H,40,41)/t20-,24-,25-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKDLQZINZYZQD-QIBSBUDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


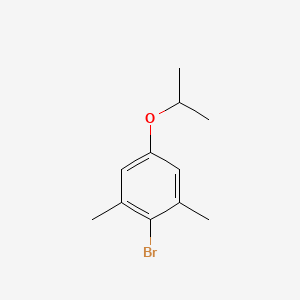
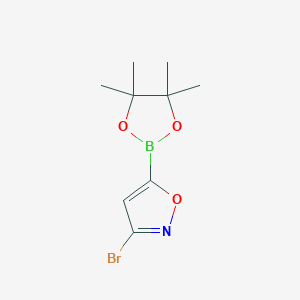
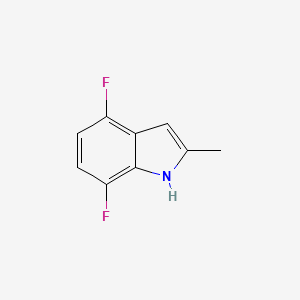
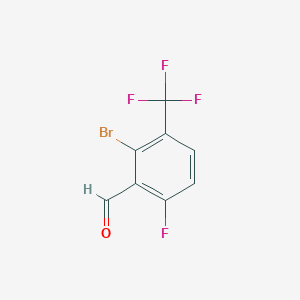
![8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1447817.png)
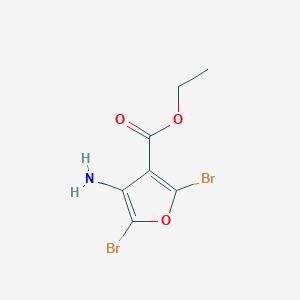
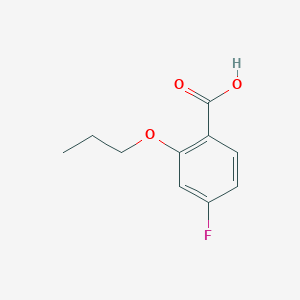

![2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B1447824.png)
![(E)-ethyl 2-[(2'-benzyloxycarbonyl-6'-nitro-phenyl)-imino] propanoate](/img/structure/B1447825.png)
